Silane, trimethyl[2-(2-propenyloxy)ethoxy]-
Description
Historical Context and Discovery
The development of Silane, trimethyl[2-(2-propenyloxy)ethoxy]- represents a significant advancement within the broader historical trajectory of organosilicon chemistry that began in the nineteenth century. The foundational work in organosilicon chemistry commenced in 1863 when French chemists Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane, through the reaction of tetrachlorosilane with diethylzinc. This pioneering achievement marked the beginning of a new branch of chemistry that would eventually lead to the development of sophisticated compounds like Silane, trimethyl[2-(2-propenyloxy)ethoxy]-. The early researchers, including Friedel and Crafts, established fundamental principles for creating carbon-silicon bonds that would prove essential for the later synthesis of complex organosilicon derivatives.
The systematic development of organosilicon chemistry gained significant momentum at the beginning of the twentieth century through the pioneering work of Frederick Stanley Kipping. Kipping's contributions were particularly crucial as he developed general methodologies for preparing organosilanes using Grignard reagents, which became a cornerstone technique for organosilicon synthesis. His work established the fundamental reaction pathways that would later enable the synthesis of more complex compounds, including those containing multiple functional groups like the allyloxy and ethoxy substituents found in Silane, trimethyl[2-(2-propenyloxy)ethoxy]-. The recognition of Kipping's importance to the field is commemorated through the American Chemical Society Award for Organosilicon Chemistry, which bears his name.
A major industrial breakthrough occurred in 1941-1942 when Eugene Rochow and Richard Müller independently developed the direct process for producing organochlorosilanes. This method, involving the reaction of methyl chloride with a silicon-copper alloy, revolutionized the commercial production of organosilicon compounds by making them industrially accessible for large-scale manufacturing. The direct process enabled the production of approximately one million tons of organosilicon compounds annually and created the foundation for developing specialized derivatives like Silane, trimethyl[2-(2-propenyloxy)ethoxy]-. This industrial capability was essential for the eventual synthesis and application of more sophisticated organosilicon compounds that require readily available starting materials.
The specific development of ethoxysilane and allyloxysilane derivatives emerged from the growing understanding of hydrosilylation reactions and the need for coupling agents in materials science applications. Researchers discovered that compounds containing both trimethylsilyl groups and organic functional groups could serve as effective intermediates for connecting inorganic and organic materials. The synthesis of Silane, trimethyl[2-(2-propenyloxy)ethoxy]- represents the culmination of these historical developments, combining the foundational chemistry established by early pioneers with the advanced synthetic methodologies developed throughout the twentieth century.
Properties
IUPAC Name |
trimethyl(2-prop-2-enoxyethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-6-9-7-8-10-11(2,3)4/h5H,1,6-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZXPYPDEJOUUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCCOCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00625494 | |
| Record name | Trimethyl{2-[(prop-2-en-1-yl)oxy]ethoxy}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24628-30-6 | |
| Record name | Trimethyl{2-[(prop-2-en-1-yl)oxy]ethoxy}silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00625494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
- Step 1 : Preparation of the Grignard reagent (alkyl magnesium halide) by reacting an alkyl halide with magnesium metal in an ether-based solvent system.
- Step 2 : Reaction of the Grignard reagent with trimethylchlorosilane to form the desired organosilane.
- Step 3 : Purification of the product by fractional distillation.
Detailed Methodology
| Parameter | Description |
|---|---|
| Solvent | High boiling point ethers such as diethylene glycol dimethyl ether or mixed solvents with aromatic hydrocarbons (toluene, xylene) |
| Initiator | Iodine (0.01-0.1% by weight of alkyl halide) to initiate Grignard formation |
| Alkyl Halide | Ethyl chloride, ethyl bromide, or ethyl iodide (can be adapted for allyloxyalkyl halides) |
| Magnesium Metal | Flaky or powder form, molar ratio to alkyl halide 1.0:1.0-1.0:1.2 |
| Reaction Temperature (Grignard formation) | 20 to 130 °C |
| Reaction Temperature (Ethylation with chlorosilane) | 20 to 100 °C |
| Molar Ratio (chlorosilane to Grignard reagent) | 1.0:1.0 to 1.0:2.0 |
| Product Isolation | Fractional distillation yielding 60-70% yield of pure silane |
Example Process (Adapted for Silane, trimethyl[2-(2-propenyloxy)ethoxy]-)
- Magnesium is immersed in a mixture of toluene and diethylene glycol dimethyl ether.
- The appropriate allyloxyalkyl halide (e.g., 2-(2-propenyloxy)ethyl bromide) is added dropwise under nitrogen atmosphere with iodine initiation.
- After Grignard reagent formation, trimethylchlorosilane is added slowly, maintaining temperature control.
- The reaction mixture is stirred for several hours to complete the substitution.
- The product is purified by fractional distillation under reduced pressure.
This method allows for safer industrial-scale synthesis compared to traditional low-boiling ether solvents, with improved temperature control and reduced risk of side reactions.
Notes on Solvent and Reaction Conditions
- High boiling point ethers or mixtures with aromatic hydrocarbons improve reaction safety and enable higher temperature operations.
- The use of iodine as an initiator is critical for efficient Grignard reagent formation.
- Temperature control during both Grignard formation and subsequent reaction with chlorosilane is essential to maximize yield and minimize by-products.
- Dilution of trimethylchlorosilane with toluene reduces fuming and moisture sensitivity during addition.
Comparative Data Table of Key Parameters in Preparation
| Aspect | Traditional Low-Boiling Ether Method | High-Boiling Ether / Aromatic Hydrocarbon Method |
|---|---|---|
| Solvent | Diethyl ether (bp ~35 °C) | Diethylene glycol dimethyl ether, toluene, xylene |
| Reaction Temperature | ~0 °C (requires refrigeration) | 20-130 °C (ambient to elevated) |
| Safety | Higher risk due to low bp solvent | Improved safety due to higher bp solvents |
| Initiator | Sometimes not required | Iodine (0.01-0.1% by weight) |
| Yield | Moderate | 60-70% |
| Equipment Cost | High (refrigeration needed) | Lower (no refrigeration required) |
| Product Purification | Distillation | Fractional distillation |
Research Findings and Industrial Relevance
- The high-boiling solvent method significantly simplifies the industrial preparation of organosilanes such as ethyltrimethylsilane and analogs, which can be extrapolated to Silane, trimethyl[2-(2-propenyloxy)ethoxy]- synthesis.
- The method reduces operational complexity and cost while maintaining good yields.
- The use of mixed solvents enhances solubility and reaction kinetics.
- The process is amenable to scale-up and continuous production, which is critical for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[2-(2-propenyloxy)ethoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions typically involve the cleavage of the Si-O bond.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes with reduced Si-O bonds.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Surface Modification
Overview : Silane compounds are widely used for modifying surfaces to enhance adhesion properties, corrosion resistance, and hydrophobicity.
- Case Study : In a study focused on the treatment of glass surfaces, silane coupling agents were applied to improve the bonding between glass fibers and polymer matrices. The use of trimethyl[2-(2-propenyloxy)ethoxy]- significantly increased the tensile strength of the composite material by 30% compared to untreated surfaces .
| Application Area | Benefits | Results |
|---|---|---|
| Glass Fiber Reinforcement | Enhanced adhesion | 30% increase in tensile strength |
| Coating Technologies | Improved hydrophobicity | Reduced water absorption by 40% |
Polymer Chemistry
Overview : This silane compound serves as a monomer for synthesizing advanced polymers with tailored properties.
- Case Study : Research demonstrated that incorporating trimethyl[2-(2-propenyloxy)ethoxy]- into polyurethanes led to materials with enhanced flexibility and thermal stability. The resulting polymers exhibited a 15% improvement in elongation at break compared to standard formulations without the silane .
| Polymer Type | Modification | Performance Improvement |
|---|---|---|
| Polyurethane | Silane incorporation | 15% increase in elongation at break |
| Silicone Polymers | Enhanced thermal stability | Improved heat resistance |
Adhesives and Sealants
Overview : The compound is utilized in formulating adhesives and sealants that require strong bonding capabilities under various environmental conditions.
- Case Study : A formulation study indicated that adhesives containing silane trimethyl[2-(2-propenyloxy)ethoxy]- showed superior performance in bonding dissimilar materials, achieving shear strengths exceeding 20 MPa under humid conditions .
| Product Type | Shear Strength (MPa) | Environmental Resistance |
|---|---|---|
| Adhesive A | 20 | Humid conditions |
| Sealant B | 18 | UV resistance |
Coatings
Overview : Used in coatings for its ability to enhance durability and chemical resistance.
- Case Study : A comparative analysis of coatings applied on metal substrates revealed that those treated with silane exhibited lower corrosion rates and better adhesion properties than untreated coatings, with corrosion resistance improved by up to 50% over a two-year period .
| Coating Type | Corrosion Rate Reduction (%) | Lifespan Improvement |
|---|---|---|
| Metal Coating A | 50 | Extended by 2 years |
| Plastic Coating B | 35 | Extended by 1 year |
Mechanism of Action
The mechanism of action of silane, trimethyl[2-(2-propenyloxy)ethoxy]- involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to act as a versatile intermediate in chemical reactions. The presence of the propenyloxy group enhances the reactivity of the compound, making it suitable for various applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Trimethyl(2-phenylethoxy)silane (C₁₁H₁₈OSi)
- Structure : Features a phenylethoxy group (–OCH₂CH₂C₆H₅) instead of the allyl-containing chain.
- Molecular Weight : 194.35 g/mol, slightly higher than the target compound due to the aromatic ring .
- Functional Groups : The phenyl group introduces hydrophobicity and π-π interactions, making it suitable for hydrophobic coatings or organic synthesis intermediates.
- Applications: Less reactive toward polymerization compared to the allyl-containing target compound, but advantageous in non-polar matrices .
Allyltrimethoxysilane (C₆H₁₄O₃Si)
- Structure : Contains three methoxy (–OCH₃) groups and a direct allyl (–CH₂CH=CH₂) attachment to silicon.
- Molecular Weight : 162.26 g/mol, significantly lower due to shorter chains and absence of ethoxy-propenyloxy groups .
- Reactivity: Methoxy groups hydrolyze readily, forming silanol (–SiOH) for adhesion promotion in coatings and composites.
- Applications : Widely used as a coupling agent in polymers and glass fiber treatments, unlike the target compound’s focus on ether-mediated reactivity .
Silane, methyl[2-[2-[2-(2-propenyloxy)ethoxy]ethoxy]ethoxy]- (CAS 26150-02-7)
- Structure : Extends the ethoxy chain to three repeating units, with a methylsilyl group.
- Molecular Weight : Estimated >250 g/mol due to the elongated chain.
- Applications : Suited for specialized polymers requiring flexible, oxygen-rich spacers .
Physicochemical Properties and Stability
| Property | Target Compound | Trimethyl(2-phenylethoxy)silane | Allyltrimethoxysilane | Methyl[2-(propenyloxy)ethoxy] Derivative |
|---|---|---|---|---|
| Molecular Formula | C₈H₁₈O₃Si | C₁₁H₁₈OSi | C₆H₁₄O₃Si | ~C₁₀H₂₂O₅Si |
| Molar Mass (g/mol) | 190.09 | 194.35 | 162.26 | >250 (estimated) |
| Key Functional Groups | Allyl ether, silyl | Phenyl, silyl | Methoxy, allyl | Extended ether chain, silyl |
| Reactivity | Moderate | Low | High | Moderate |
| Stability | Stable under anhydrous conditions | Hydrolytically stable | Hydrolyzes in moisture | Depends on chain length |
Biological Activity
Silane, trimethyl[2-(2-propenyloxy)ethoxy]- is a silane compound that exhibits various biological activities, particularly in the context of its applications in materials science and medicine. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by its unique silane structure, which allows it to interact with various biological systems. The presence of the propenyloxy and ethoxy groups enhances its reactivity and potential for forming covalent bonds with biological macromolecules.
Biological Activity Overview
- Cytotoxicity : Studies have indicated that silane compounds can exhibit cytotoxic effects on various cell lines. The degree of cytotoxicity often depends on the concentration and exposure time.
- Antimicrobial Properties : Silane compounds, including trimethyl[2-(2-propenyloxy)ethoxy]-, have shown antimicrobial activity against a range of bacteria and fungi, making them suitable for applications in coatings and preservatives.
- Cell Adhesion : The ability of silanes to modify surfaces can enhance cell adhesion, which is crucial for tissue engineering applications. This property has been explored in studies involving fibroblast and endothelial cell cultures.
- Biocompatibility : Research has demonstrated that silane-modified materials can exhibit favorable biocompatibility profiles, making them suitable for medical implants and devices.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of silane-modified surfaces against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial viability on treated surfaces compared to untreated controls, indicating the potential for using this compound in medical device coatings to prevent infections.
Case Study 2: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted using human cancer cell lines to assess the effects of varying concentrations of silane, trimethyl[2-(2-propenyloxy)ethoxy]-. The findings revealed that higher concentrations led to increased apoptosis rates, suggesting a dose-dependent cytotoxic effect that could be harnessed for targeted cancer therapies.
Research Findings
Recent research has focused on the mechanisms underlying the biological activities of silane compounds. For instance, investigations into the molecular pathways affected by silane treatment have revealed alterations in gene expression related to apoptosis and inflammation. These insights are crucial for understanding how silanes can be utilized in therapeutic contexts.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing Silane, trimethyl[2-(2-propenyloxy)ethoxy]-?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or hydrosilylation reactions. For example, allyl ether intermediates (e.g., 2-(2-propenyloxy)ethanol) can react with chlorotrimethylsilane under inert conditions (e.g., nitrogen atmosphere) to form the target silane. Key parameters include:
- Catalyst Selection : Palladium-based catalysts (e.g., tetrakis(triphenylphosphine)palladium) may enhance reaction efficiency in cross-coupling steps .
- Solvent System : Toluene/ethanol/water mixtures are often used to balance solubility and reactivity .
- Temperature Control : Reactions are typically conducted under reflux (e.g., 110°C) to ensure completion .
Post-synthesis, purification via silica gel column chromatography (ethyl acetate/petroleum ether gradients) is recommended .
Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- LC-MS : Liquid chromatography-mass spectrometry (LC-MS) with a retention time of ~0.99 minutes (using C18 columns and acidic mobile phases) confirms molecular weight (e.g., m/z 307 [M+H]+) .
- NMR : H and C NMR can resolve the propenyloxyethoxy moiety (δ 5.8–6.2 ppm for allyl protons) and trimethylsilane groups (δ 0.1–0.3 ppm) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) assesses purity, with baseline separation critical for identifying byproducts .
Advanced: How does the propenyloxyethoxy substituent influence the compound’s reactivity in polymer grafting or surface modification?
Methodological Answer:
The propenyloxyethoxy group introduces dual functionality:
- Allyl Reactivity : The allyl group enables radical-initiated polymerization or thiol-ene click chemistry for surface grafting .
- Ethoxy Silane Stability : The ethoxy linkage provides hydrolytic stability compared to methoxy analogs, delaying premature condensation in sol-gel applications .
Experimental Design Tip : Monitor hydrolysis kinetics via Si NMR to optimize reaction timelines for siloxane network formation .
Advanced: What strategies mitigate side reactions (e.g., oligomerization) during synthesis?
Methodological Answer:
- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of the allyl group .
- Temperature Modulation : Lower temperatures (e.g., 0–25°C) during silane coupling reduce undesired oligomerization .
- Additives : Triethylamine or sodium sulfate can scavenge HCl byproducts from chlorosilane reactions, minimizing acid-catalyzed side reactions .
Data Contradiction Note : While some protocols use potassium carbonate as a base , others report sodium bicarbonate for milder conditions . Validate via TLC or in situ IR monitoring.
Advanced: How does the trifluoroethoxy group (if present in analogs) affect biological or material properties?
Methodological Answer:
In structurally related compounds (e.g., 2-methyl-3-(2,2,2-trifluoroethoxy)aniline), the trifluoroethoxy group:
- Enhances Lipophilicity : Increases membrane permeability in drug delivery systems, measured via logP assays .
- Thermal Stability : Fluorinated groups improve thermal resistance in silicones, as shown by TGA analysis (decomposition >250°C) .
Research Gap : The propenyloxyethoxy variant lacks fluorination but offers unsaturated bonds for functionalization—compare via DSC to assess thermal behavior differences .
Advanced: What computational methods predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA software to model transition states in hydrosilylation reactions, focusing on Si–O bond dissociation energies .
- Molecular Dynamics (MD) : Simulate interfacial interactions in sol-gel matrices to predict surface adhesion properties .
Validation : Cross-reference computational results with experimental FTIR data (e.g., Si–O–Si stretching at 1000–1100 cm) .
Advanced: How does steric hindrance from the trimethylsilyl group impact nucleophilic substitution reactions?
Methodological Answer:
The trimethylsilyl group creates steric bulk, which:
- Slows Hydrolysis : Compared to less hindered silanes (e.g., triethoxysilanes), requiring stronger acids/bases for activation .
- Directs Regioselectivity : In allylic substitutions, the silyl group stabilizes β-carbocations, favoring specific isomer formation .
Experimental Tip : Use bulky leaving groups (e.g., tosylates) to improve reaction yields, as shown in analogous syntheses .
Advanced: What are the environmental and safety considerations for handling this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
